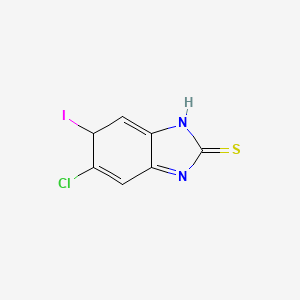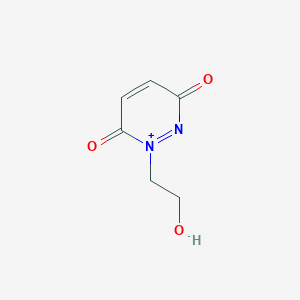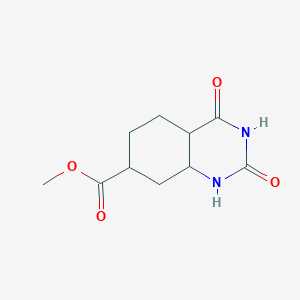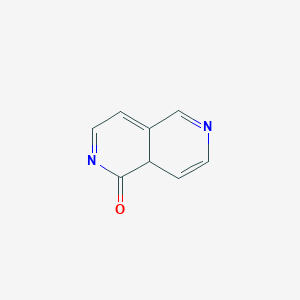
5-Bromo-3-methylidenepyrazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-methylidenepyrazin-2-one is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties. The presence of a bromine atom and a methylidene group in this compound makes it particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methylidenepyrazin-2-one typically involves the bromination of a pyrazine derivative. One common method includes the reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester with N-bromosuccinimide (NBS) in the presence of an initiator like azobisisobutyronitrile (AIBN). This reaction proceeds via a free radical mechanism, resulting in the bromination of the methyl group on the pyrazine ring .
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized by using scalable reaction conditions. The use of palladium-catalyzed Suzuki cross-coupling reactions has been reported for the efficient synthesis of similar pyrazine derivatives . This method allows for the production of the compound in moderate to good yields, making it suitable for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-methylidenepyrazin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylidene group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include substituted pyrazine derivatives, carbonyl compounds, and dihydropyrazine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Bromo-3-methylidenepyrazin-2-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-methylidenepyrazin-2-one involves its interaction with specific molecular targets. The bromine atom and the methylidene group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 5-Bromo-2-methylpyridine
- 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid
Uniqueness
Compared to similar compounds, 5-Bromo-3-methylidenepyrazin-2-one is unique due to the presence of both a bromine atom and a methylidene group on the pyrazine ring. This combination enhances its reactivity and makes it a versatile intermediate for various chemical transformations.
Propiedades
Fórmula molecular |
C5H3BrN2O |
|---|---|
Peso molecular |
186.99 g/mol |
Nombre IUPAC |
5-bromo-3-methylidenepyrazin-2-one |
InChI |
InChI=1S/C5H3BrN2O/c1-3-5(9)7-2-4(6)8-3/h2H,1H2 |
Clave InChI |
OYTBEOAPDVVLIJ-UHFFFAOYSA-N |
SMILES canónico |
C=C1C(=O)N=CC(=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



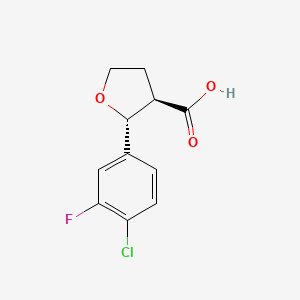
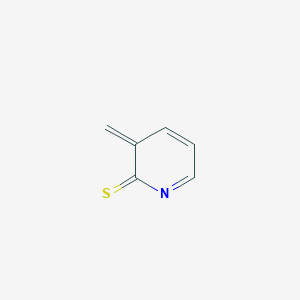
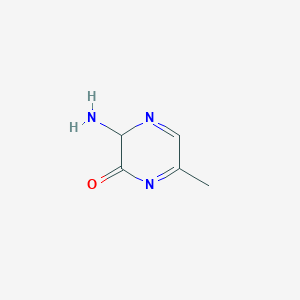
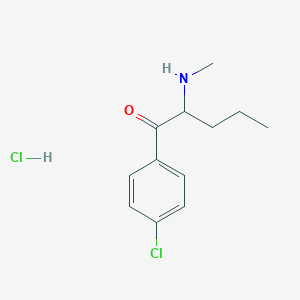
![1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B12357677.png)
